![molecular formula C10H14N2O3 B3388335 Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate CAS No. 870761-04-9](/img/structure/B3388335.png)
Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate
Overview
Description
Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate is a chemical compound with the CAS Number: 870761-04-9 . Its molecular weight is 210.23 . The IUPAC name for this compound is ethyl (2-hydroxy-4,6-dimethyl-5-pyrimidinyl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate is 1S/C10H14N2O3/c1-4-15-9(13)5-8-6(2)11-10(14)12-7(8)3/h4-5H2,1-3H3,(H,11,12,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate is a powder at room temperature . It has a melting point of 135-136 degrees Celsius .Scientific Research Applications
Chemical Synthesis
“Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate” is used in chemical synthesis . It’s a compound with a molecular weight of 210.23 and a melting point of 135-136 degrees Celsius . It’s typically stored at room temperature and comes in a powder form .
Biological Research
This compound is used in biological research . Scientists with experience in various areas of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical, have used this compound .
Drug Development
Indole derivatives, which include “Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate”, have been found in many important synthetic drug molecules . These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antiviral Activity
Indole derivatives, including “Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate”, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-HIV Activity
Some indole derivatives have shown anti-HIV activity . For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity .
Synthesis of Highly Substituted Tetrahydroquinolines
“Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate” has been used in the synthesis of highly substituted tetrahydroquinolines . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent waste .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-9(13)5-8-6(2)11-10(14)12-7(8)3/h4-5H2,1-3H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLLLBAXHRWWGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=O)N=C1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.